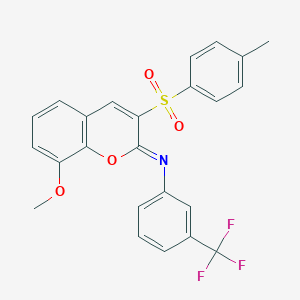

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline, also known as MTC, is a synthetic compound that has been increasingly studied in recent years due to its potential applications in medicinal chemistry. MTC belongs to the class of chromene derivatives, which have been identified as promising pharmacological agents due to their diverse biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

- Chromene derivatives have been synthesized through various methods, involving reactions with aniline, phenylenediamine, and aminophenol, showing their versatility in chemical synthesis. For instance, synthesis involving the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate leads to chromene derivatives, indicating their potential in synthetic organic chemistry (Pimenova et al., 2003).

Applications in Materials Science

- Chromene derivatives have been utilized in the development of dye-sensitized solar cells, showcasing their application in renewable energy technologies. The synthesis of organic dyes with the chromene framework as both donor and π-linker resulted in high photovoltaic performances, demonstrating their potential in enhancing solar cell efficiency (Jiang et al., 2015).

Photoluminescence and Photochromism

- Chromene-based compounds exhibit photochromism, a property that can be harnessed in the development of photo-responsive materials. This property has been observed in crystalline chromene compounds, which could have applications in creating smart materials and optical devices (Hobley et al., 2000).

Catalysis and Polymerization

- Chromene derivatives have been employed as catalysts, demonstrating their potential in facilitating various chemical reactions. For example, metal triflates and tetrafluoroborates, when used in conjunction with chromene derivatives, have shown efficacy in the emulsion cationic polymerization of styrenes in heterogeneous aqueous media, indicating their utility in polymer science (Satoh et al., 2000).

Antimicrobial Activity

- Some chromene-based substituted anilines have demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This underscores the broader utility of chromene derivatives beyond their chemical and physical properties, extending to biomedical applications (Banoji et al., 2022).

properties

IUPAC Name |

8-methoxy-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4S/c1-15-9-11-19(12-10-15)33(29,30)21-13-16-5-3-8-20(31-2)22(16)32-23(21)28-18-7-4-6-17(14-18)24(25,26)27/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSRQFHOPRPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)

![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)

![Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2945641.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2945642.png)